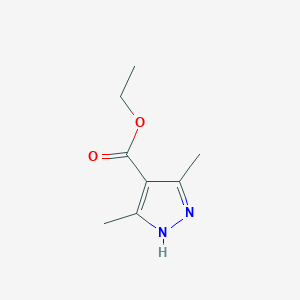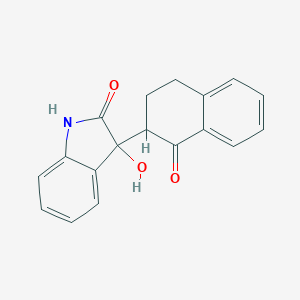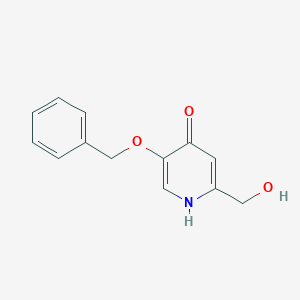
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチル
概要
説明
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルは、ピラゾールカルボン酸とその誘導体のクラスに属する有機化合物です。 これらの化合物は、ピラゾール環に水素原子がカルボン酸基で置換されていることを特徴としています 。 3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルの分子式はC8H12N2O2で、分子量は168.19 g/molです .
合成方法
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルの合成は、さまざまな合成経路によって達成できます。一般的な方法の1つは、2-アミノ-3,5-ジメチルピラジンと炭酸ジメチルを有機溶媒中で反応させて、3,5-ジメチル-1H-ピラゾール-4-カルボン酸ジメチルエステルを形成させる方法です。 この中間体は、酸性条件下で加水分解されて3,5-ジメチル-1H-ピラゾール-4-カルボン酸が生成されます 。 この酸を触媒の存在下でエタノールとエステル化すると、目的のエチルエステルが生成されます .
科学的研究の応用
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルは、科学研究で幅広く応用されています。化学分野では、より複雑な分子の合成のためのビルディングブロックとして使用されます。生物学分野では、生物活性化合物の開発のための前駆体として役立ちます。 医学分野では、抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています 。 工業分野では、さまざまな化学中間体や特殊化学品の製造に使用されています .
作用機序
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルの作用機序には、特定の分子標的や経路との相互作用が関与します。 既知の標的の1つは、細胞内の環状AMPレベルの調節に役割を果たす酵素cAMP特異的3',5'-環状ホスホジエステラーゼ4Dです 。この酵素を阻害することにより、この化合物はさまざまな細胞プロセスを調節し、その生物学的効果を発揮することができます。
類似の化合物との比較
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルは、1,3-ジメチル-1H-ピラゾール-5-カルボン酸エチルエステルや1,5-ジメチル-1H-ピラゾール-3-カルボン酸エチルエステルなどの他の類似の化合物と比較することができます 。これらの化合物は、ピラゾール環構造を共有していますが、メチル基とカルボン酸エステルの位置と数において異なります。3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルのユニークな置換パターンは、その独特の化学的および生物学的特性に貢献しています。
生化学分析
Biochemical Properties
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, as well as alterations in gene expression. For instance, the compound has been found to inhibit certain kinases, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s metabolism involves its conversion into various metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .
準備方法
The synthesis of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid . The esterification of this acid with ethanol in the presence of a catalyst produces the desired ethyl ester .
化学反応の分析
3,5-ジメチル-1H-ピラゾール-4-カルボン酸エチルエステルは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化アルミニウムリチウムなどの還元剤があります。 置換反応には、アミンやアルコールなどの求核剤が関与することがよくあります 。これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。
類似化合物との比較
3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be compared with other similar compounds, such as 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid Ethyl Ester and 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester . These compounds share a similar pyrazole ring structure but differ in the position and number of methyl groups and carboxylic acid esters. The unique substitution pattern of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKARVLFIJPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189206 | |
| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35691-93-1 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)











